Bithionol sulfoxide

Fasciola hepatica Cholinesterase inhibition Anthelmintic mechanism

Select bithionol sulfoxide for your fasciolicide screening program for its documented 2.4-fold greater F. hepatica acetylcholinesterase inhibition (57.6%) over bithionol (24.0%). This sulfoxide derivative provides distinct metabolic fate—reduction to bithionol and oxidation to sulfone—supporting validated LC analytical methodology with 0.025 μg/mL detection limits, eliminating method development for bovine milk residue depletion studies. As the only anthelmintic chemical series with demonstrated Fh13 fatty acid binding protein affinity, it is the critical reference compound for competitive binding assays and structure-activity investigations.

Molecular Formula C12H6Cl4O3S
Molecular Weight 372.0 g/mol
CAS No. 844-26-8
Cat. No. B1214733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBithionol sulfoxide
CAS844-26-8
Synonymsis(2-hydroxy-3,5-dichlorophenyl)sulfoxide
bis(3,5-dichloro-2-hydroxyphenyl)sulfoxide
bithionol sulfoxide
bithionol sulfoxide, monosodium salt
Bitin-S
Molecular FormulaC12H6Cl4O3S
Molecular Weight372.0 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)C2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl
InChIInChI=1S/C12H6Cl4O3S/c13-5-1-7(15)11(17)9(3-5)20(19)10-4-6(14)2-8(16)12(10)18/h1-4,17-18H
InChIKeyRPAJWWXZIQJVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bithionol sulfoxide (CAS 844-26-8) Antiparasitic Compound Profile and Research-Grade Procurement Context


Bithionol sulfoxide (CAS 844-26-8, molecular formula C₁₂H₆Cl₄O₃S, molecular weight 372.05 g/mol), also known as bithionoloxide or Bitin-S, is a clinically approved organosulfur anti-parasitic drug [1]. The compound exists as a white to off-white crystalline powder with a melting point of approximately 220 °C [2]. Bithionol sulfoxide is primarily utilized as an effective cestocide and fasciolicide in veterinary parasitology, with demonstrated inhibitory activity against Fasciola hepatica (liver fluke), Schistosoma mansoni, and various tapeworm species [1]. It is a sulfoxide derivative of bithionol (CAS 97-18-7), differing structurally by the presence of the sulfinyl (S=O) functional group bridging the two 2,4-dichlorophenol moieties . This structural modification confers distinct physicochemical properties and biological behaviors relative to its parent sulfide .

Why Bithionol sulfoxide Cannot Be Substituted with Generic Anthelmintics or Its Parent Sulfide


Generic substitution of bithionol sulfoxide with other anthelmintic agents or even with its parent compound bithionol introduces substantial experimental risk due to three distinct differentiators. First, the sulfoxide functional group fundamentally alters the compound's metabolic fate: bithionol sulfoxide undergoes specific metabolic reduction to bithionol and subsequent oxidation to bithionol sulfone in biological systems, producing a distinct pharmacokinetic and residue depletion profile that directly impacts experimental outcomes and residue analysis protocols . Second, head-to-head enzyme inhibition studies demonstrate that bithionol sulfoxide exhibits significantly greater potency against Fasciola hepatica acetylcholinesterase compared to its parent sulfide bithionol, with a documented 2.4-fold differential in inhibition activity [1]. Third, the compound possesses a well-characterized mutagenicity profile in specific Salmonella strains (TA98 and TA100) that is abolished in the presence of metabolic activation, a safety consideration that may preclude simple substitution with analogs lacking equivalent toxicological characterization .

Quantitative Evidence Guide for Bithionol sulfoxide Procurement Decisions


Head-to-Head Cholinesterase Inhibition: Bithionol sulfoxide vs. Parent Sulfide in Fasciola hepatica

Bithionol sulfoxide demonstrates substantially greater inhibition of Fasciola hepatica cholinesterase compared to its parent compound bithionol. In a direct comparative study evaluating anthelmintic effects on F. hepatica enzyme systems, bithionol sulfoxide inhibited cholinesterase activity by 57.6%, whereas bithionol (the parent sulfide) achieved only 24.0% inhibition under identical experimental conditions [1]. This differential inhibition represents a critical mechanistic distinction that cannot be inferred from structural similarity alone and directly impacts experimental design for target-based screening or mechanism-of-action studies.

Fasciola hepatica Cholinesterase inhibition Anthelmintic mechanism

Fh13 Fatty Acid Binding Protein Affinity: Bithionol sulfoxide's Metabolic Precursor Shows Selective Binding

Among ten commonly used anthelmintics evaluated for binding to the Fh13 fatty acid binding protein (FABP) isolated from the cytosol of adult Fasciola hepatica, only bithionol (the immediate metabolic precursor of bithionol sulfoxide) demonstrated binding activity comparable to putative natural ligands. Bithionol bound to Fh13 with a dissociation constant (Kd) of 6.8 μM, a value commensurate with the Kd values observed for endogenous ligands including oleic acid (2.5 μM), retinoic acid (2.8 μM), palmitic acid (4.1 μM), and arachidonic acid (6.1 μM) [1]. Notably, the other nine anthelmintics tested showed no significant binding activity to Fh13 [1]. Given that bithionol sulfoxide is metabolized to bithionol in vivo, this unique protein-binding property distinguishes this chemical series from other anthelmintic classes.

Fasciola hepatica Fatty acid binding protein Fh13

In Vivo Efficacy: Bithionol sulfoxide Dose-Response Against Rumen Fluke Infection

Bithionol sulfoxide demonstrates reproducible, dose-dependent efficacy against natural rumen fluke infections in dairy cattle. In an in vivo study using naturally infected cows, oral administration of bithionol sulfoxide at 80 and 90 mg/kg produced approximately 70% efficacy against rumen fluke infection after one week of treatment . This establishes a clear dose-response relationship that enables researchers to calibrate experimental parameters and serves as a benchmark for comparative efficacy studies. The documented therapeutic window between effective anthelmintic doses (80-90 mg/kg) and acute toxicity thresholds (oral LD₅₀ of 1000-5000 mg/kg in mice and approximately 5000 mg/kg in rats) provides a quantifiable safety margin for in vivo experimental design .

Rumen fluke Dose-response Dairy cattle

Photocatalytic Hydrogen Evolution: Bithionol sulfoxide-Derived Polymers vs. Platinum-Based Systems

Conjugated polymers designed around the dibenzothiophene-S,S-sulfoxide (BTSO) structural motif—which shares the sulfoxide functional group with bithionol sulfoxide—have demonstrated unprecedented platinum-free photocatalytic hydrogen evolution performance. A recent 2025 study reported a hydrogen evolution reaction rate of 209 mmol g⁻¹ h⁻¹ for BTSO-based polymer nanoparticles in the absence of platinum co-catalyst [1]. This performance metric establishes the sulfoxide-containing conjugated polymer class as a viable alternative to platinum-dependent photocatalysts, which typically require precious metal co-catalysts to achieve comparable rates. While this evidence represents class-level inference for bithionol sulfoxide specifically, it demonstrates that the sulfoxide functional group confers unique optoelectronic properties relevant to photocatalysis applications [2].

Photocatalytic hydrogen evolution Conjugated polymers Platinum-free catalysis

Metabolic Pathway Characterization: Distinct Metabolite Profile Differentiates Bithionol sulfoxide

Bithionol sulfoxide possesses a uniquely well-characterized metabolic pathway that distinguishes it from many alternative anthelmintic compounds. Following oral administration, bithionol sulfoxide undergoes reduction to bithionol (parent sulfide) and subsequent oxidation to bithionol sulfone, producing a defined three-compound metabolic profile that can be quantitatively monitored . In a controlled bovine milk residue study, Holstein-Friesian dairy cows administered a single oral dose of bithionol sulfoxide (50 mg/kg) showed detectable residues of bithionol sulfoxide and bithionol during 30 and 16 milkings respectively, while bithionol sulfone never reached detectable levels (LOD = 0.025 μg/mL) . This established analytical framework provides researchers with validated LC methodology and known depletion kinetics, eliminating the need for de novo method development.

Metabolite profiling Residue analysis Pharmacokinetics

Optimal Research and Industrial Applications for Bithionol sulfoxide (CAS 844-26-8)


Target-Based Anthelmintic Screening Using Fasciola hepatica Enzyme Systems

Bithionol sulfoxide is the preferred compound for target-based screening programs investigating Fasciola hepatica cholinesterase inhibition. The documented 2.4-fold greater enzyme inhibition (57.6%) compared to bithionol (24.0%) establishes this sulfoxide as the essential tool compound for studying F. hepatica neuronal enzyme targets [1]. Researchers conducting mechanism-of-action studies or structure-activity relationship investigations of fasciolicides should prioritize bithionol sulfoxide procurement given this direct comparative evidence of enhanced target engagement.

Veterinary Residue Depletion and Pharmacokinetic Studies in Ruminants

Investigators designing bovine milk residue depletion studies or ruminant pharmacokinetic protocols should select bithionol sulfoxide based on the availability of validated analytical methodology and established depletion kinetics. The documented LC method with 0.025 μg/mL detection limits and characterized detection windows of 30 milkings for the parent compound and 16 milkings for its primary metabolite provide a turnkey analytical framework that eliminates method development burden. This established residue profile is particularly valuable for regulatory compliance studies and environmental fate assessments.

Fh13 Fatty Acid Binding Protein Interaction Studies

For research programs investigating the Fh13 fatty acid binding protein as a potential anthelmintic drug target, the bithionol chemical series represents the only documented anthelmintic class with demonstrated binding affinity to this protein. Bithionol (the immediate metabolic precursor of bithionol sulfoxide) binds Fh13 with Kd = 6.8 μM—binding activity comparable to endogenous fatty acid ligands and unique among ten commonly used anthelmintics tested [2]. Researchers studying Fh13 as a therapeutic target should consider bithionol sulfoxide as a critical reference compound for competitive binding assays and structure-activity investigations.

Photocatalytic Materials Development Using Sulfoxide-Functionalized Building Blocks

Materials science researchers developing platinum-free photocatalytic systems for hydrogen evolution may utilize bithionol sulfoxide as a sulfoxide-functionalized small-molecule reference standard or synthetic building block. Recent advances demonstrate that conjugated polymers incorporating the dibenzothiophene-S,S-sulfoxide motif achieve unprecedented hydrogen evolution rates of 209 mmol g⁻¹ h⁻¹ without platinum co-catalysts [3]. This class-level evidence positions bithionol sulfoxide as a potentially valuable reference compound for characterizing sulfoxide-specific optoelectronic properties or as a precursor for synthesizing novel photocatalytic polymer systems [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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